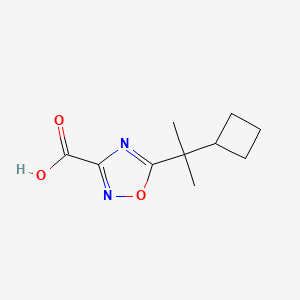

5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Description

1,2,4-Oxadiazole-3-carboxylic acid derivatives are a class of heterocyclic compounds with diverse pharmacological and chemical applications. The compound 5-(2-cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid features a cyclobutyl-substituted propan-2-yl group at the 5-position of the oxadiazole ring.

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-(2-cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,6-4-3-5-6)9-11-7(8(13)14)12-15-9/h6H,3-5H2,1-2H3,(H,13,14) |

InChI Key |

AUQDZYXZWAYQDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCC1)C2=NC(=NO2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

Reduction: Formation of partially or fully reduced oxadiazole rings.

Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The 5-position substituent critically influences molecular weight, solubility, and bioactivity. Below is a comparison of key analogs:

Key Observations:

- Hydrophilic groups (e.g., hydroxyl in ) improve aqueous solubility, critical for bioavailability.

- Bulky substituents (e.g., trifluoromethylphenyl in ) increase molecular weight and density, possibly affecting membrane permeability.

- Complex aromatic systems (e.g., ) correlate with biological activity, such as antiplasmodium effects.

Implications for 5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid

While direct data on this compound are unavailable, inferences can be drawn:

- Its hydrophobicity could balance solubility and membrane penetration.

- Therapeutic Potential: Structural parallels to antiplasmodium and DNA gyrase inhibitors suggest possible applications in infectious disease or oncology.

- Synthetic Feasibility : The ester hydrolysis route () is likely applicable, given the scaffold’s stability under basic conditions.

Biological Activity

5-(2-Cyclobutylpropan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1880952-78-2) is a compound belonging to the oxadiazole class, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of approximately 210.23 g/mol. The structure features a cyclobutyl group attached to a propan-2-yl chain and an oxadiazole ring, which is known for its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₃ |

| Molecular Weight | 210.23 g/mol |

| CAS Number | 1880952-78-2 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that oxadiazole derivatives often exhibit antimicrobial, anticancer, and anti-inflammatory properties. The precise mechanism by which this compound exerts its effects is still under investigation but may involve the modulation of enzyme activity and interference with cellular signaling pathways.

Antimicrobial Activity

Preliminary studies have demonstrated that compounds in the oxadiazole family possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the oxadiazole ring is believed to enhance membrane permeability, leading to increased susceptibility of microbial cells to therapeutic agents.

Anticancer Potential

Research has indicated that certain oxadiazole derivatives can induce apoptosis in cancer cells. The compound's structure suggests potential interactions with proteins involved in cell cycle regulation and apoptosis pathways. A study evaluating the cytotoxicity of related compounds found that some derivatives exhibited IC50 values in the micromolar range against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer) .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (μM) A549 | IC50 (μM) HepG2 |

|---|---|---|

| 5-(Cyclobutylpropan-2-yl) | 15 | 20 |

| Related Oxadiazole Derivative | 10 | 25 |

Study on Anticancer Activity

A recent study investigated the anticancer effects of various oxadiazole derivatives, including this compound. The results indicated that this compound could inhibit cell proliferation in both A549 and HepG2 cell lines significantly. The study utilized MTT assays to determine cell viability after treatment with varying concentrations of the compound over 24 and 48 hours .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial potential of oxadiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL, suggesting that modifications to the oxadiazole core could enhance antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.